molecular formula C8H10IN3OS B428983 [(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea

[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea

Cat. No.: B428983
M. Wt: 323.16g/mol
InChI Key: LTKUHZKNVDXGHZ-QDEBKDIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea is a chemical compound with the molecular formula C8H10IN3OS and a molecular weight of 323.15397 g/mol . This compound is characterized by the presence of an iodine atom, two methyl groups, a thiophene ring, and a semicarbazone functional group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C8H10IN3OS

Molecular Weight

323.16g/mol

IUPAC Name

[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea

InChI

InChI=1S/C8H10IN3OS/c1-4-5(2)14-6(7(4)9)3-11-12-8(10)13/h3H,1-2H3,(H3,10,12,13)/b11-3+

InChI Key

LTKUHZKNVDXGHZ-QDEBKDIKSA-N

SMILES

CC1=C(SC(=C1I)C=NNC(=O)N)C

Isomeric SMILES

CC1=C(SC(=C1I)/C=N/NC(=O)N)C

Canonical SMILES

CC1=C(SC(=C1I)C=NNC(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea typically involves the reaction of 3-Iodo-4,5-dimethylthiophene-2-carbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the semicarbazone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The semicarbazone functional group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the thiophene ring and iodine atom contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4,5-dimethylthiophene-2-carbaldehyde: The parent aldehyde compound without the semicarbazone group.

    4,5-Dimethylthiophene-2-carbaldehyde semicarbazone: A similar compound lacking the iodine atom.

    3-Bromo-4,5-dimethylthiophene-2-carbaldehyde semicarbazone: A bromine-substituted analogue.

Uniqueness

[(E)-(3-iodo-4,5-dimethylthiophen-2-yl)methylideneamino]urea is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the thiophene ring, methyl groups, and semicarbazone functional group further enhances its versatility in various applications.

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